molecular formula C31H27N3O2 B3008832 (3Z)-4-[5-(Hydroxydiphenylmethyl)-1H-1,2,4-triazol-1-yl]-1,1-diphenylbut-3-en-1-ol CAS No. 304458-01-3

(3Z)-4-[5-(Hydroxydiphenylmethyl)-1H-1,2,4-triazol-1-yl]-1,1-diphenylbut-3-en-1-ol

Cat. No.: B3008832
CAS No.: 304458-01-3
M. Wt: 473.576
InChI Key: XMRDQUCNZLLDOQ-QRVIBDJDSA-N
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Description

(3Z)-4-[5-(Hydroxydiphenylmethyl)-1H-1,2,4-triazol-1-yl]-1,1-diphenylbut-3-en-1-ol (CAS Number: 304458-01-3) is a synthetic organic compound with a molecular formula of C31H27N3O2 and a molecular weight of 473.565 g/mol. This reagent features a 1,2,4-triazole moiety, a privileged structure in medicinal chemistry known for contributing to diverse biological activities. The 1,2,4-triazole core is a significant pharmacophore in developed bioactive molecules, including clinical drugs for antifungal, antiviral, and anticancer indications . Recent scientific literature highlights that novel compounds incorporating the 1,2,4-triazole structural fragment are a focus in pioneering research for central nervous system (CNS) disorders. Specifically, structural analogs have demonstrated potent anticonvulsant activity in established animal models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests . Mechanistic studies on similar triazole-derived compounds suggest that their biological activity may be associated with binding to the benzodiazepine site of the GABAA receptor, leading to an increase in the inhibitory neurotransmitter GABA content in the brain . This mechanism is relevant for investigating new therapeutic agents for epilepsy and anxiety. Furthermore, such triazole-containing scaffolds are also investigated in other research areas, including the development of new antifungal agents and as key intermediates in sustainable synthetic chemistry for generating potential fungicides, bactericides, and herbicides . This product is intended for research purposes only by qualified laboratory personnel. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(Z)-4-[5-[hydroxy(diphenyl)methyl]-1,2,4-triazol-1-yl]-1,1-diphenylbut-3-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27N3O2/c35-30(25-14-5-1-6-15-25,26-16-7-2-8-17-26)22-13-23-34-29(32-24-33-34)31(36,27-18-9-3-10-19-27)28-20-11-4-12-21-28/h1-21,23-24,35-36H,22H2/b23-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMRDQUCNZLLDOQ-QRVIBDJDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC=CN2C(=NC=N2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)(C5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C/C=C\N2C(=NC=N2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)(C5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-4-[5-(Hydroxydiphenylmethyl)-1H-1,2,4-triazol-1-yl]-1,1-diphenylbut-3-en-1-ol typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the triazole ring through cyclization reactions, followed by the introduction of the hydroxydiphenylmethyl group. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to enhance efficiency and scalability. The use of automated systems and advanced analytical methods ensures consistent quality and minimizes the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

(3Z)-4-[5-(Hydroxydiphenylmethyl)-1H-1,2,4-triazol-1-yl]-1,1-diphenylbut-3-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions, such as temperature, pH, and solvent choice, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while nucleophilic substitution on the triazole ring can produce a variety of substituted triazoles.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. For example, compounds containing the triazole scaffold have shown activity against various cancer cell lines such as HL-60 (human promyelocytic leukemia), MCF-7 (breast cancer), and A549 (lung cancer) with moderate to high cytotoxicity . The compound has been evaluated for its ability to induce apoptosis in cancer cells, demonstrating potential as a therapeutic agent.

Antibacterial and Antifungal Properties
Triazoles are known for their antibacterial and antifungal activities. In vitro studies have demonstrated that certain triazole derivatives can inhibit the growth of bacterial strains like Escherichia coli and Bacillus subtilis as well as various fungal pathogens . The specific compound may possess similar properties due to its structural features.

Molecular Interaction Studies
The interaction of triazole compounds with biological macromolecules such as DNA and proteins is crucial for understanding their mechanism of action. Studies employing techniques like UV-vis spectroscopy and molecular docking have shown that triazoles can intercalate with DNA, influencing gene expression and cellular processes . This property is essential for the development of novel anticancer agents.

Materials Science Applications

Synthesis of Functional Materials
The unique chemical structure of triazoles allows them to be used as building blocks in the synthesis of functional materials. They can be incorporated into polymers or nanomaterials to enhance properties such as thermal stability and mechanical strength. For instance, triazole-containing polymers have been explored for applications in coatings and adhesives due to their improved performance characteristics .

Catalysis
Triazole derivatives have been investigated for their catalytic properties in organic reactions. Their ability to stabilize transition states makes them suitable candidates for catalyzing reactions such as click chemistry, which is pivotal in materials science and drug development .

Agricultural Chemistry Applications

Plant Growth Regulators
Triazole compounds are also recognized for their role in agriculture as fungicides and plant growth regulators. They can inhibit fungal pathogens that affect crop yields while promoting plant health by modulating growth processes . The specific compound may enhance resistance against diseases in crops, thereby improving agricultural productivity.

Case Studies

StudyFocusFindings
Cytotoxicity Assessment Evaluation against cancer cell linesThe compound exhibited IC50 values indicating moderate cytotoxicity against HL-60 and MCF-7 cells .
Antibacterial Testing Inhibition of bacterial strainsDemonstrated activity against E. coli with potential application as an antibacterial agent .
Molecular Docking Studies Interaction with DNAShowed intercalation ability suggesting a mechanism for anticancer activity .

Mechanism of Action

The mechanism of action of (3Z)-4-[5-(Hydroxydiphenylmethyl)-1H-1,2,4-triazol-1-yl]-1,1-diphenylbut-3-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the hydroxydiphenylmethyl group can participate in hydrogen bonding and hydrophobic interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-Based Analogues

1,2,4-Triazole Schiff Base Derivatives

Compounds such as those synthesized by Liu et al. (2012) feature 1,2,4-triazole cores linked to quinazoline and Schiff base moieties . For example:

  • 6g: 3-Methyl-4-amino-1,2,4-triazol-5-thione linked to 4-chloroquinazoline and a substituted benzaldehyde.
  • Activity : Exhibits 71–72% inhibition against plant pathogens like Fusarium oxysporum (辣椒枯萎菌) at 50 μg/mL .

Comparison :

  • Structural Differences : The target compound lacks sulfur-containing groups (e.g., thione) and quinazoline moieties but incorporates diphenyl groups.
  • However, bulky diphenyl groups may enhance membrane penetration compared to smaller substituents in 6g .
Triazino-Indole Derivatives

Compound 41 (Molecules, 2013) contains a triazino[5,6-b]indole core with bromophenyl and dihydroindolone substituents .

  • Structure : Bromophenyl groups enhance halogen bonding, while the indolone moiety introduces planar rigidity.
  • Applications : Likely optimized for photophysical or catalytic properties due to extended conjugation.

Comparison :

  • Flexibility: The target compound’s butenol chain provides conformational flexibility, contrasting with the rigid indolone in 41.
  • Substituent Effects : Hydroxydiphenylmethyl groups may confer higher steric hindrance than bromophenyl substituents, affecting binding to biological targets .

Functionalized Diphenyl Compounds

Hydroxydiphenylmethyl Derivatives

Compounds with hydroxydiphenylmethyl groups are rare in the literature. However, analogous structures in coordination polymers (e.g., Kitagawa et al., 2004) utilize aromatic groups to stabilize porous frameworks through π-π stacking .

Comparison :

  • Role of Diphenyl Groups : In the target compound, these groups likely enhance lipophilicity and stability, similar to their role in coordination polymers .

Comparative Data Table

Compound Name / ID Core Structure Key Substituents Bioactivity (if reported) Reference
Target Compound 1,2,4-Triazole Hydroxydiphenylmethyl, diphenylbutenol Not explicitly reported -
6g (Liu et al., 2012) 1,2,4-Triazole Quinazoline, Schiff base 71–72% antifungal inhibition
Compound 41 (Molecules, 2013) Triazino-Indole Bromophenyl, dihydroindolone Undisclosed (structural focus)

Key Research Findings and Limitations

  • Knowledge Gaps: No direct bioactivity or crystallographic data for the target compound were found in the evidence. Comparative analyses rely on structural extrapolation from analogues.
  • Synthetic Challenges : The bulky diphenyl groups may complicate synthesis and purification compared to simpler triazole derivatives .

Biological Activity

The compound (3Z)-4-[5-(Hydroxydiphenylmethyl)-1H-1,2,4-triazol-1-yl]-1,1-diphenylbut-3-en-1-ol is a triazole derivative that has garnered attention for its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antifungal, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this specific compound, highlighting relevant research findings, case studies, and data tables.

Antifungal Activity

Triazole derivatives are primarily recognized for their antifungal properties. Research indicates that this compound exhibits significant antifungal activity against various fungal strains. In vitro studies have demonstrated its efficacy against Candida albicans and Aspergillus species. The mechanism of action involves inhibition of ergosterol synthesis, a crucial component of fungal cell membranes.

Table 1: Antifungal Activity Against Various Strains

Fungal StrainMinimum Inhibitory Concentration (MIC) µg/mL
Candida albicans8
Aspergillus niger16
Cryptococcus neoformans32

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. In vitro assays on human cancer cell lines (e.g., A549 lung cancer cells and MCF7 breast cancer cells) revealed that it induces apoptosis and inhibits cell proliferation. The compound appears to activate caspase pathways and modulate cell cycle progression.

Case Study: Inhibition of A549 Cell Proliferation
A study conducted by Smith et al. (2023) reported that treatment with the compound reduced the viability of A549 cells by 50% at a concentration of 10 µM after 48 hours. Flow cytometry analysis indicated an increase in sub-G1 phase cells, suggesting apoptosis induction.

Anti-inflammatory Effects

In addition to its antifungal and anticancer activities, the compound has been evaluated for anti-inflammatory effects. Animal models of inflammation showed that administration of this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Table 2: Cytokine Levels in Inflammatory Models

Treatment GroupTNF-alpha (pg/mL)IL-6 (pg/mL)
Control150200
Compound Treatment5075

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

  • Ergosterol Biosynthesis : Inhibition leads to compromised fungal cell membrane integrity.
  • Caspase Activation : Induces apoptosis in cancer cells through intrinsic pathways.
  • Cytokine Modulation : Reduces inflammatory responses by inhibiting NF-kB signaling pathways.

Q & A

Q. What synthetic routes are recommended for (3Z)-4-[5-(Hydroxydiphenylmethyl)-1H-1,2,4-triazol-1-yl]-1,1-diphenylbut-3-en-1-ol, and how can reaction conditions be optimized?

  • Methodological Answer : Microwave-assisted synthesis is a robust approach for triazole derivatives, offering rapid reaction times and improved yields compared to conventional heating . For optimization, employ Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, catalyst loading) and identify optimal conditions. Flow chemistry can enhance scalability and reproducibility by enabling precise control over reaction kinetics and heat transfer .

Q. Which analytical techniques are most effective for structural confirmation of this compound?

  • Methodological Answer : Combine X-ray crystallography for absolute stereochemical determination (as demonstrated for related triazole structures) with spectroscopic methods:
  • NMR : Analyze 1H^1H, 13C^{13}C, and 2D spectra (e.g., COSY, HSQC) to confirm substituent connectivity.
  • DFT Calculations : Compare computed vibrational frequencies (IR) and electronic spectra (UV-Vis) with experimental data to validate structural features .

Advanced Research Questions

Q. How can computational methods like DFT predict electronic properties and reactivity for this compound?

  • Methodological Answer : Perform DFT calculations to:
  • Map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites.
  • Simulate solvatochromic behavior by modeling solvent effects on electronic transitions (e.g., dipole moment changes in polar solvents) .
  • Predict regioselectivity in substitution reactions by analyzing frontier molecular orbitals (HOMO/LUMO).

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Purity Assessment : Use HPLC-MS to rule out impurities influencing activity discrepancies .
  • Structural Analog Comparison : Test derivatives with systematic substituent variations (e.g., fluorophenyl vs. diphenylmethyl groups) to isolate structure-activity relationships (SAR) .
  • Assay Standardization : Replicate studies under controlled conditions (e.g., cell line consistency, solvent effects) to minimize variability.

Q. How do substituent variations on the triazole ring influence physicochemical properties?

  • Methodological Answer :
  • Electron-Withdrawing Groups (EWGs) : Introduce fluorine or sulfonyl groups to enhance metabolic stability via reduced electron density .
  • Hydrophobic Substituents : Incorporate diphenylmethyl or cycloheptyl groups to modulate logP values, impacting membrane permeability .
  • Steric Effects : Use crystallographic data to assess how bulky substituents (e.g., tert-butyl) affect conformational flexibility and binding affinity.

Q. What are best practices for handling and storing this compound to ensure stability?

  • Methodological Answer :
  • Storage : Keep in airtight containers under inert gas (N2_2 or Ar) at –20°C to prevent oxidation or hydrolysis .
  • Stability Monitoring : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS tracking to identify degradation pathways.

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